molecular formula C17H28O2Si B11837500 Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- CAS No. 199010-87-2

Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-

Cat. No.: B11837500
CAS No.: 199010-87-2
M. Wt: 292.5 g/mol
InChI Key: IBJUBWAEXUUELE-UHFFFAOYSA-N
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Description

1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone is a chemical compound with the molecular formula C17H28O2Si. It is known for its unique structure, which includes a triisopropylsilyl group attached to a phenyl ring via an ether linkage. This compound is often used in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with triisopropylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods: Industrial production of 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone involves its ability to act as a protecting group for hydroxyl functionalities. The triisopropylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions on the molecule .

Comparison with Similar Compounds

  • 1-(2-((Trimethylsilyl)oxy)phenyl)ethanone
  • 1-(2-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone
  • 1-(2-((Triethylsilyl)oxy)phenyl)ethanone

Uniqueness: 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone is unique due to the bulkiness of the triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups. This makes it particularly useful in complex organic syntheses where selective protection is required .

Properties

CAS No.

199010-87-2

Molecular Formula

C17H28O2Si

Molecular Weight

292.5 g/mol

IUPAC Name

1-[2-tri(propan-2-yl)silyloxyphenyl]ethanone

InChI

InChI=1S/C17H28O2Si/c1-12(2)20(13(3)4,14(5)6)19-17-11-9-8-10-16(17)15(7)18/h8-14H,1-7H3

InChI Key

IBJUBWAEXUUELE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1C(=O)C

Origin of Product

United States

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